molecular formula C20H12O B1195470 2-Hydroxybenzo(a)pyrene CAS No. 56892-30-9

2-Hydroxybenzo(a)pyrene

Cat. No.: B1195470
CAS No.: 56892-30-9
M. Wt: 268.3 g/mol
InChI Key: KAXJMEFTXJWMLE-UHFFFAOYSA-N
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Description

2-Hydroxybenzo(a)pyrene is a derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is characterized by the presence of a hydroxyl group attached to the benzo[a]pyrene structure, which consists of five fused benzene rings. It is primarily formed as a result of the incomplete combustion of organic matter and is found in various environmental pollutants such as automobile emissions, cigarette smoke, and charred foods .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxybenzo(a)pyrene can be synthesized through several methods. One common approach involves the hydroxylation of benzo[a]pyrene using specific reagents and catalysts. For instance, the degradation of benzo[a]pyrene into hydroxybenzo[a]pyrene can be achieved using Mn-corrolazine as a catalyst, regulated by an oriented external electric field . This process involves a three-step mechanism: epoxidation, hydrogen transfer, and rearrangement.

Industrial Production Methods

Industrial production of this compound is not widely documented due to its carcinogenic nature. laboratory-scale synthesis typically involves controlled conditions to ensure safety and minimize exposure to the compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxybenzo(a)pyrene undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to benzo[a]pyrene or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens and nitrating agents are often employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of benzo[a]pyrene, each with distinct chemical and biological properties .

Scientific Research Applications

2-Hydroxybenzo(a)pyrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxybenzo(a)pyrene involves its interaction with cellular components, leading to toxic effects. It primarily exerts its effects through the aryl hydrocarbon receptor (AhR) pathway. Upon binding to AhR, it activates a cascade of events that result in oxidative stress, inflammation, and genetic toxicity. This pathway is crucial in mediating the compound’s carcinogenic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Hydroxybenzo[a]pyrene
  • 3-Hydroxybenzo[a]pyrene
  • 11-Hydroxybenzo[a]pyrene

Comparison

2-Hydroxybenzo(a)pyrene is unique among its isomers due to its strong carcinogenic activity. While other hydroxylated derivatives like 1-, 3-, and 12-hydroxybenzo[a]pyrene are noncarcinogenic, and 11-hydroxybenzo[a]pyrene is weakly carcinogenic, this compound exhibits high carcinogenicity, making it a significant compound for studying cancer mechanisms .

Properties

CAS No.

56892-30-9

Molecular Formula

C20H12O

Molecular Weight

268.3 g/mol

IUPAC Name

benzo[a]pyren-2-ol

InChI

InChI=1S/C20H12O/c21-16-10-14-6-5-13-9-12-3-1-2-4-17(12)18-8-7-15(11-16)19(14)20(13)18/h1-11,21H

InChI Key

KAXJMEFTXJWMLE-UHFFFAOYSA-N

SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=CC(=CC(=C54)C=C3)O

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=CC(=CC(=C54)C=C3)O

Key on ui other cas no.

56892-30-9

Synonyms

2-hydroxybenzo(a)pyrene
2-hydroxybenzo(a)pyrene, 3H-labeled
2-hydroxybenzo(a)pyrene, hydrogen sulfate
benzo(a)pyren-2-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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